molecular formula C18H18F2N6O2S B2458516 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049405-93-7

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2458516
CAS No.: 1049405-93-7
M. Wt: 420.44
InChI Key: WJFBYKWPNXUCCN-UHFFFAOYSA-N
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Description

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a difluorophenyl sulfonyl group and a phenyl tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the difluorophenyl sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the phenyl tetrazole moiety: This can be done through a nucleophilic substitution reaction where the tetrazole ring is introduced via a suitable leaving group on the piperazine ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups present in the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,4-dichlorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
  • 1-((2,4-difluorophenyl)sulfonyl)-4-((1-methyl-1H-tetrazol-5-yl)methyl)piperazine

Uniqueness

1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is unique due to the presence of both difluorophenyl and phenyl tetrazole groups, which can impart distinct chemical and biological properties compared to similar compounds. These structural features may influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c19-14-6-7-17(16(20)12-14)29(27,28)25-10-8-24(9-11-25)13-18-21-22-23-26(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBYKWPNXUCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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